molecular formula C3H4N2O3S B13528042 1,3-Oxazole-5-sulfonamide

1,3-Oxazole-5-sulfonamide

Cat. No.: B13528042
M. Wt: 148.14 g/mol
InChI Key: DDNXAEXROVLFJS-UHFFFAOYSA-N
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Description

1,3-Oxazole-5-sulfonamide is a heterocyclic compound that features both an oxazole ring and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxazole-5-sulfonamide can be synthesized through various methods. One common approach involves the condensation of 2-acylaminoketones, followed by cyclization and sulfonation . Another method includes the reaction of α-haloketones with formamide, leading to the formation of the oxazole ring, which is then sulfonated .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium and gold complexes are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

1,3-Oxazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid, ozone.

    Reduction: Hydrogenation catalysts.

    Substitution: Nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted oxazoles and sulfonamides, which can exhibit different biological activities .

Mechanism of Action

The primary mechanism of action of 1,3-oxazole-5-sulfonamide involves its binding to tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound induces the depolymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Oxazole-4-carboxylate
  • 1,3-Oxazole-4-carbonitrile
  • Sulfamethoxazole
  • Sulfisoxazole

Uniqueness

1,3-Oxazole-5-sulfonamide stands out due to its unique combination of the oxazole ring and sulfonamide group, which imparts distinct biological activities. Its ability to inhibit tubulin polymerization and induce microtubule depolymerization is particularly noteworthy, setting it apart from other similar compounds .

Properties

Molecular Formula

C3H4N2O3S

Molecular Weight

148.14 g/mol

IUPAC Name

1,3-oxazole-5-sulfonamide

InChI

InChI=1S/C3H4N2O3S/c4-9(6,7)3-1-5-2-8-3/h1-2H,(H2,4,6,7)

InChI Key

DDNXAEXROVLFJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)S(=O)(=O)N

Origin of Product

United States

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